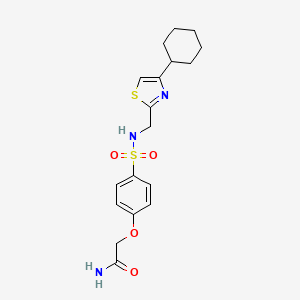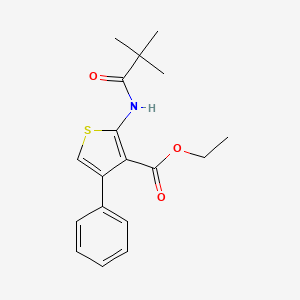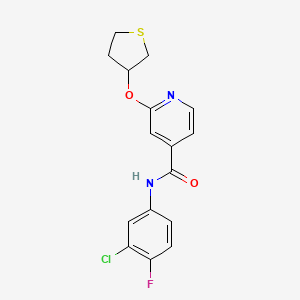
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that plays a crucial role in regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disease. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis, as well as a tool for investigating the function and regulation of CFTR.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves the reaction of 3-chloro-4-fluoroaniline with 2-bromoisonicotinic acid to form an intermediate, which is then reacted with tetrahydrothiophene-3-ol in the presence of a coupling agent to yield the final product.
Starting Materials
3-chloro-4-fluoroaniline, 2-bromoisonicotinic acid, tetrahydrothiophene-3-ol, coupling agent
Reaction
Step 1: 3-chloro-4-fluoroaniline is reacted with 2-bromoisonicotinic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form an intermediate., Step 2: The intermediate is then reacted with tetrahydrothiophene-3-ol in the presence of a base, such as triethylamine, to yield the final product, N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 binds to a specific site on the N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide protein, known as the regulatory domain, and prevents the channel from opening and allowing chloride ions to pass through. This mechanism of action is distinct from other N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibitors, such as genistein and glibenclamide, which target different regions of the protein.
Effets Biochimiques Et Physiologiques
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 has been shown to have a number of biochemical and physiological effects beyond its inhibition of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. It has been reported to inhibit the activity of other ion channels, such as the calcium-activated chloride channel TMEM16A, and to have anti-inflammatory effects in animal models of lung disease. N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 is a valuable tool for investigating the function and regulation of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, as well as other ion channels and physiological processes. Its specificity for N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide and its distinct mechanism of action make it a useful complement to other N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibitors. However, N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 has some limitations for lab experiments, such as its relatively low potency and its potential off-target effects on other ion channels.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172. One area of interest is the development of more potent and selective N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibitors based on the structure of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172. Another area of interest is the investigation of the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 for cystic fibrosis and other diseases. Finally, there is ongoing research into the physiological and biochemical effects of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172, which may lead to new insights into the function and regulation of ion channels and other cellular processes.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 has been widely used in scientific research to study the function and regulation of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. It has been shown to inhibit N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide-mediated chloride transport in a variety of cell types, including human airway epithelial cells and pancreatic duct cells. N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 has also been used to investigate the role of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide in other physiological processes, such as sweat gland function and intestinal fluid secretion.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2S/c17-13-8-11(1-2-14(13)18)20-16(21)10-3-5-19-15(7-10)22-12-4-6-23-9-12/h1-3,5,7-8,12H,4,6,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROAULWIYVFZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

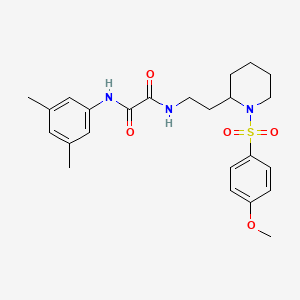
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2677610.png)
![N-(2-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677611.png)
![2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2677616.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide](/img/structure/B2677617.png)
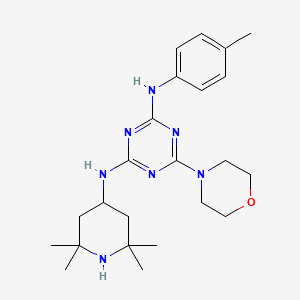
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2677620.png)

![[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol](/img/structure/B2677622.png)
![7-Fluoro-2-methyl-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2677623.png)
![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2677624.png)
